molecular formula C13H20N2O2S B6787578 N-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]-1-propylcyclobutane-1-carboxamide

N-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]-1-propylcyclobutane-1-carboxamide

Cat. No.: B6787578
M. Wt: 268.38 g/mol
InChI Key: DIYQQWRBMFGHPL-UHFFFAOYSA-N
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Description

N-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]-1-propylcyclobutane-1-carboxamide is a complex organic compound that features a thiazole ring, a cyclobutane ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]-1-propylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-2-5-13(6-3-7-13)11(16)14-8-4-10-9-18-12(17)15-10/h9H,2-8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYQQWRBMFGHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C(=O)NCCC2=CSC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]-1-propylcyclobutane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]-1-propylcyclobutane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of N-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]-1-propylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Uniqueness

N-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]-1-propylcyclobutane-1-carboxamide is unique due to its combination of a thiazole ring with a cyclobutane ring and a carboxamide group. This unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications .

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